molecular formula C9H12BrN B1338834 2-Bromo-4-(tert-butyl)pyridine CAS No. 50488-34-1

2-Bromo-4-(tert-butyl)pyridine

Cat. No. B1338834
CAS RN: 50488-34-1
M. Wt: 214.1 g/mol
InChI Key: JOACEYFXFYWUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08603645B2

Procedure details

39.0 g (0.26 mol) of 2-amino-4-tert-butyl-pyridine was added with ˜100 mL of 60% HBr, then stirred at −10° C. to −17° C. 124.0 g (0.78 mol) of pre-cooled Br2 (˜0° C.) was added dropwise added and the mixture was stirred for 20 mins. Pre-cooled (0° C.) NaNO2 solution of 46.0 g (0.67 mol) of NaNO2 dissolved in ˜80 mL of water was added dropwise into the reaction mixture at −10° C. to −17° C. After addition, the reaction was stirred for one hour. Ice-cooled ˜25% NaOH solution was added slowly until the solution became basic. 200 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase solvent was evaporated and distilled under vacuum. ˜47 g (85% yield) of 2-bromo-4-tert-butyl-pyridine was obtained. The product was confirmed by MS.
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
124 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][N:3]=1.[BrH:12].BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O.C(OCC)(=O)C>[Br:12][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][N:3]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C(C)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
124 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
46 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred at −10° C. to −17° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 mins
Duration
20 min
ADDITION
Type
ADDITION
Details
was added dropwise into the reaction mixture at −10° C. to −17° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added slowly until the solution
EXTRACTION
Type
EXTRACTION
Details
to extract the organic phase
CUSTOM
Type
CUSTOM
Details
The organic phase solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.